4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzamide
Overview
Description
4-{(4-Methoxyphenyl)sulfonylamino}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4-Methoxyphenyl)sulfonylamino}benzamide typically involves the condensation of 4-methoxybenzenesulfonyl chloride with methylamine, followed by the reaction with 4-aminobenzamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{(4-Methoxyphenyl)sulfonylamino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonyl group can produce a sulfide derivative .
Scientific Research Applications
4-{(4-Methoxyphenyl)sulfonylamino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{(4-Methoxyphenyl)sulfonylamino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid
- 4-{(4-Methoxyphenyl)sulfonylamino}benzyl alcohol
- 4-{(4-Methoxyphenyl)sulfonylamino}benzyl chloride
Uniqueness
4-{(4-Methoxyphenyl)sulfonylamino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-17(12-5-3-11(4-6-12)15(16)18)22(19,20)14-9-7-13(21-2)8-10-14/h3-10H,1-2H3,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVDQUOARPPDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221866 | |
Record name | 4-[[(4-Methoxyphenyl)sulfonyl]methylamino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714213-02-2 | |
Record name | 4-[[(4-Methoxyphenyl)sulfonyl]methylamino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714213-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4-Methoxyphenyl)sulfonyl]methylamino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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